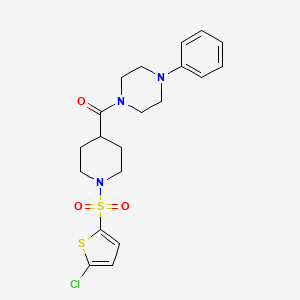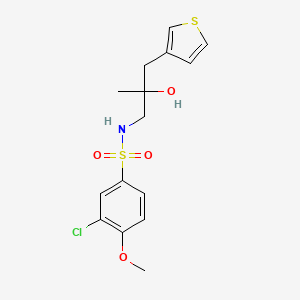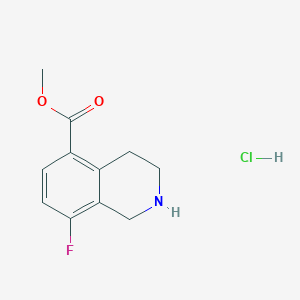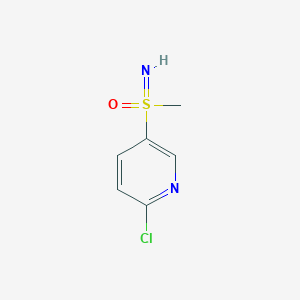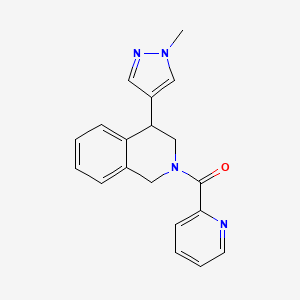
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study focused on the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds with structures similar to the one of interest. These compounds were evaluated for their antibacterial and antifungal activities against several strains. Compounds exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, and also showed significant antifungal activity. The presence of electron-withdrawing groups was found to enhance antimicrobial activity. Additionally, cytotoxicity studies indicated low toxicity towards human cells, suggesting potential for therapeutic applications (Desai, Patel, & Dave, 2016).
Chemical Reactivity and Synthesis
Another research direction involves the synthesis of related heterocyclic compounds and exploring their chemical reactivity. A study reported the synthesis of a compound through the condensation of specific reactants, demonstrating the versatility of related chemical structures in synthesizing diverse heterocyclic frameworks. This synthesis pathway highlights the compound's utility in constructing complex molecular architectures, which could be pivotal in developing new drugs or materials (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).
Anticancer and Antimicrobial Agents
Research also extends to the synthesis of oxazole clubbed pyridyl-pyrazolines, which include the investigated compound's structural motifs. These compounds were evaluated for their anticancer and antimicrobial activities. Notably, one compound exhibited high potency against a cancer cell line panel, suggesting a promising avenue for anticancer drug development. Moreover, the compounds displayed significant activity against pathogenic bacterial and fungal strains, underlining their potential as antimicrobial agents. Molecular docking studies provided insights into the compounds' interactions with biological targets, which could inform future drug design efforts (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-22-11-15(10-21-22)17-13-23(12-14-6-2-3-7-16(14)17)19(24)18-8-4-5-9-20-18/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKYHRCASEDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)
![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)
![N-(2,5-difluorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2646400.png)
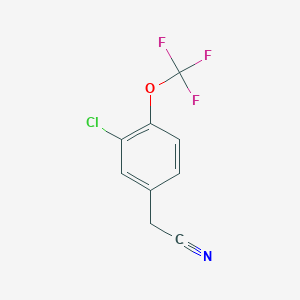
![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)

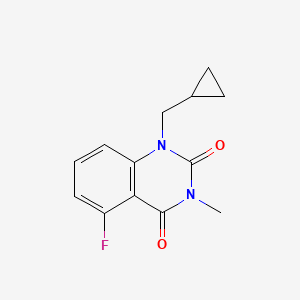
![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)

